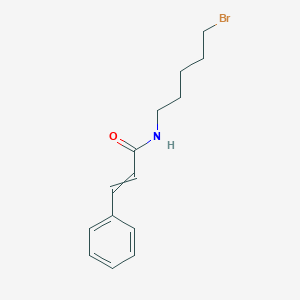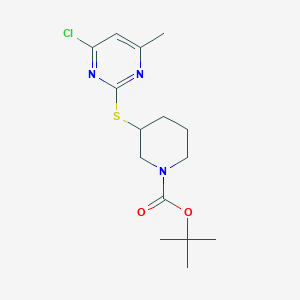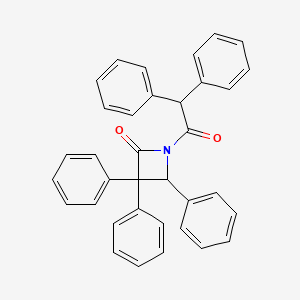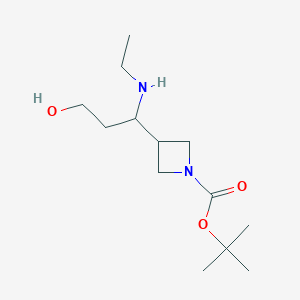![molecular formula C11H20BrN B13954147 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)
8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-2-methyl-2-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane typically involves the reaction of a suitable precursor with a brominating agent. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific conditions . The reaction conditions often require careful control of temperature and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spiro compounds, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
Comparison: 8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in reactions requiring electrophilic bromination or spirocyclization . Its structural rigidity and three-dimensional properties also make it a valuable scaffold in drug discovery and material science.
Propiedades
Fórmula molecular |
C11H20BrN |
|---|---|
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-methyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H20BrN/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9H2,1H3 |
Clave InChI |
GYEBZPFASVGECF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCC(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



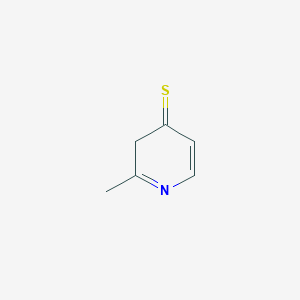
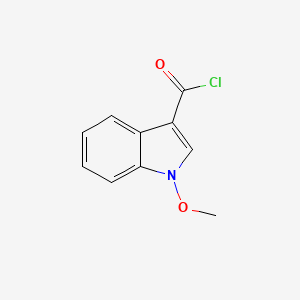
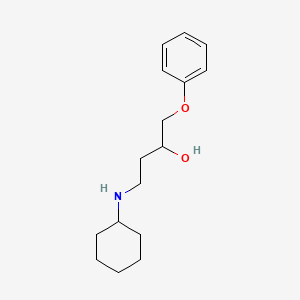
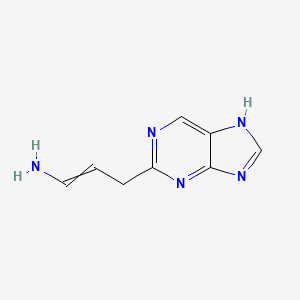
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
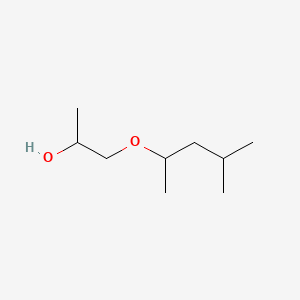
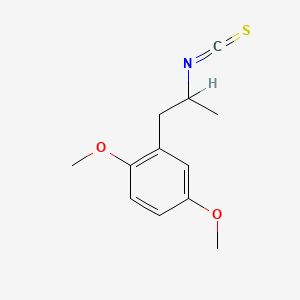
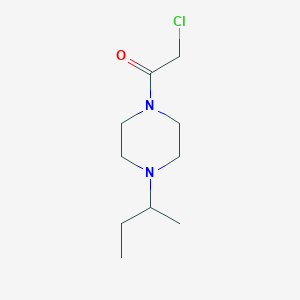
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
